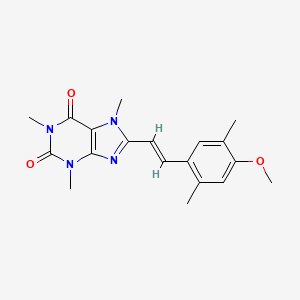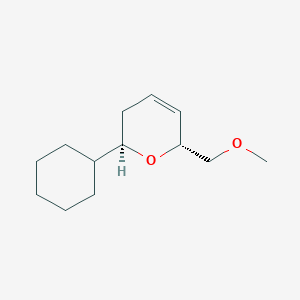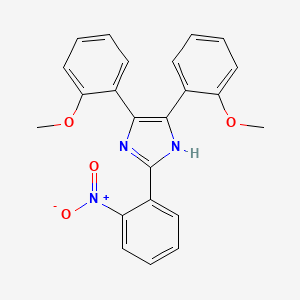
4,5-Bis(2-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(2-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring. This particular compound is characterized by the presence of two methoxyphenyl groups and one nitrophenyl group attached to the imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 4,5-Bis(2-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde, an amine, and a nitrile under acidic or basic conditions.
Introduction of methoxyphenyl groups: This step involves the substitution reaction where methoxyphenyl groups are introduced to the imidazole ring.
Nitration: The final step involves the nitration of the compound to introduce the nitrophenyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
4,5-Bis(2-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
4,5-Bis(2-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,5-Bis(2-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole depends on its interaction with molecular targets. For example, if it exhibits antimicrobial activity, it may interact with bacterial enzymes or cell membranes, disrupting their function. The nitrophenyl group can play a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 4,5-Bis(2-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole include other imidazole derivatives with different substituents. For instance:
4,5-Bis(2-methoxyphenyl)-2-phenyl-1H-imidazole: Lacks the nitro group, which may result in different chemical and biological properties.
4,5-Bis(2-methoxyphenyl)-2-(4-nitrophenyl)-1H-imidazole: Has the nitro group in a different position, potentially altering its reactivity and interactions.
Propriétés
Numéro CAS |
143672-65-5 |
|---|---|
Formule moléculaire |
C23H19N3O4 |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
4,5-bis(2-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C23H19N3O4/c1-29-19-13-7-4-10-16(19)21-22(17-11-5-8-14-20(17)30-2)25-23(24-21)15-9-3-6-12-18(15)26(27)28/h3-14H,1-2H3,(H,24,25) |
Clé InChI |
WZUCIBDPGSBSQJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=C(N=C(N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)
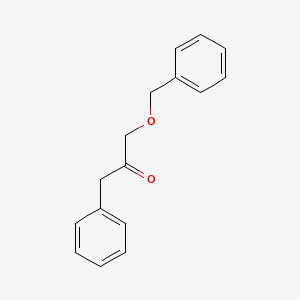

![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)

![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
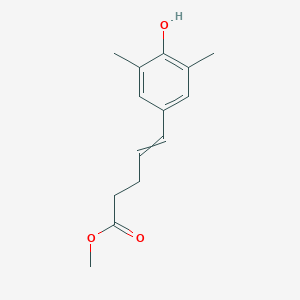
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
